Cas no 39650-82-3 (2,2-dimethoxy-1-methylpyrrolidine)
2,2-dimethoxy-1-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethoxy-1-methyl-Pyrrolidine
- 2,2-dimethoxy-1-methylpyrrolidine
- N-methyl-2-pyrrolidone dimethyl acetal
- SCHEMBL5915754
- IWVFFVBJTCPIIG-UHFFFAOYSA-N
- EN300-118986
- DTXSID30454158
- 39650-82-3
- Pyrrolidine, 2,2-dimethoxy-1-methyl-
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- Inchi: 1S/C7H15NO2/c1-8-6-4-5-7(8,9-2)10-3/h4-6H2,1-3H3
- InChI Key: IWVFFVBJTCPIIG-UHFFFAOYSA-N
- SMILES: O(C)C1(CCCN1C)OC
Computed Properties
- Exact Mass: 145.11035
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 21.7Ų
Experimental Properties
- PSA: 21.7
2,2-dimethoxy-1-methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV49648-50mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 50mg |
$473.00 | 2024-04-20 | |
| A2B Chem LLC | AV49648-100mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 100mg |
$609.00 | 2024-04-20 | |
| A2B Chem LLC | AV49648-250mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 250mg |
$782.00 | 2024-04-20 | |
| A2B Chem LLC | AV49648-500mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 500mg |
$1118.00 | 2024-04-20 | |
| A2B Chem LLC | AV49648-1g |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 1g |
$1376.00 | 2024-04-20 | |
| 1PlusChem | 1P01A3AO-50mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 50mg |
$339.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3AO-100mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 100mg |
$491.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3AO-250mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 250mg |
$673.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3AO-500mg |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 500mg |
$1026.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3AO-1g |
2,2-dimethoxy-1-methylpyrrolidine |
39650-82-3 | 70% | 1g |
$1297.00 | 2025-03-04 |
2,2-dimethoxy-1-methylpyrrolidine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2,2-dimethoxy-1-methylpyrrolidine
2,2-Dimethoxy-1-methylpyrrolidine: A Versatile Chemical Intermediate in Modern Synthesis and Research
2,2-Dimethoxy-1-methylpyrrolidine, with CAS number 39650-82-3, is a specialized organic compound that has garnered significant attention in synthetic chemistry and industrial applications. This heterocyclic molecule, characterized by its pyrrolidine ring substituted with methoxy and methyl groups, serves as a key intermediate in the production of various fine chemicals, pharmaceuticals, and agrochemicals. Its unique structural features, including the presence of methoxy groups and a tertiary amine, contribute to its reactivity and utility in diverse chemical transformations. Researchers and industry professionals often search for terms like "2,2-dimethoxy-1-methylpyrrolidine synthesis" or "applications of 39650-82-3" to explore its potential, reflecting its growing importance in green chemistry and sustainable processes. As the demand for efficient and eco-friendly synthetic routes increases, this compound aligns with trends such as reducing waste and optimizing catalytic systems, making it a hotspot in academic and industrial discussions.
The chemical properties of 2,2-dimethoxy-1-methylpyrrolidine make it an excellent candidate for use as a ligand or catalyst in organic reactions. Its ability to form stable complexes with metals enhances its role in cross-coupling reactions, which are pivotal in constructing complex molecules for drug discovery and material science. For instance, in palladium-catalyzed reactions, this compound can improve yield and selectivity, addressing common challenges in synthesis that users often inquire about, such as "how to improve reaction efficiency with 39650-82-3". Additionally, its solubility in common organic solvents like dichloromethane and ethanol facilitates its handling in laboratory settings, while its stability under various conditions ensures reproducibility—a critical factor for researchers focusing on scalable processes. The integration of this compound in flow chemistry and continuous manufacturing, which are trending topics in chemical engineering, further underscores its relevance. By leveraging its properties, scientists can develop more sustainable methods that reduce energy consumption and minimize environmental impact, aligning with global initiatives like the UN Sustainable Development Goals.
In the pharmaceutical industry, 2,2-dimethoxy-1-methylpyrrolidine is employed as a building block for synthesizing active pharmaceutical ingredients (APIs) and novel therapeutic agents. Its structural motif is found in compounds targeting neurological disorders and anti-inflammatory agents, which are areas of high user interest, as seen in searches for "39650-82-3 in drug development" or "pyrrolidine derivatives in medicine". This compound's role in facilitating asymmetric synthesis—a technique crucial for producing enantiomerically pure drugs—highlights its importance in addressing chirality-related issues, a common concern in modern pharmacology. Moreover, with the rise of personalized medicine and AI-driven drug design, there is a growing need for reliable intermediates like this one to accelerate research. Its application extends to agrochemicals, where it aids in creating pesticides and herbicides with improved efficacy and lower toxicity, contributing to sustainable agriculture practices. This versatility not only enhances its market value but also positions it as a subject of ongoing studies, particularly in exploring its potential in biocatalysis and enzyme-mediated reactions.
The market dynamics for 2,2-dimethoxy-1-methylpyrrolidine reflect its expanding role in various sectors. Global demand is driven by advancements in chemical synthesis and the push for greener alternatives, with key producers focusing on high-purity grades to meet research and industrial standards. Users frequently search for "suppliers of 2,2-dimethoxy-1-methylpyrrolidine" or "price trends for CAS 39650-82-3", indicating its commercial significance. In regions like North America and Europe, stringent regulations on chemical safety and environmental impact have spurred innovation in production methods, such as using renewable resources or catalytic processes that minimize waste. This aligns with broader industry trends, including the circular economy and digitalization of supply chains, where compounds like this are tracked for sustainability metrics. Furthermore, the compound's compatibility with emerging technologies like machine learning for reaction optimization makes it a focal point in discussions about the future of chemical manufacturing. As research continues to uncover new applications, its market is expected to grow, supported by collaborations between academia and industry to explore untapped potentials.
From a research perspective, 2,2-dimethoxy-1-methylpyrrolidine is the subject of numerous studies aimed at understanding its mechanistic behavior and expanding its utility. Recent publications have explored its use in multicomponent reactions and as a template for designing functional materials, topics that resonate with queries like "latest research on 39650-82-3". Its involvement in click chemistry and bioorthogonal reactions—areas gaining traction due to their applications in bioconjugation and diagnostics—demonstrates its adaptability to cutting-edge science. Additionally, the compound's low ecological footprint, when derived from sustainable sources, appeals to the growing community of green chemists. Educational institutions and research labs often incorporate it into curricula and projects, fostering innovation among new generations of scientists. As global challenges such as climate change and health crises drive demand for novel chemicals, 2,2-dimethoxy-1-methylpyrrolidine stands out as a versatile tool that bridges traditional synthesis with modern technological advances, ensuring its continued relevance in both fundamental and applied research.
In conclusion, 2,2-dimethoxy-1-methylpyrrolidine (CAS 39650-82-3) is a multifaceted compound that plays a crucial role in advancing chemical synthesis, pharmaceuticals, and sustainable practices. Its properties and applications make it a valuable asset for researchers and industries alike, with ongoing explorations into its potential driving innovation. By adhering to SEO principles and addressing user-centric topics such as "sustainable uses of 2,2-dimethoxy-1-methylpyrrolidine" or "future prospects of 39650-82-3", this overview highlights its significance in a rapidly evolving scientific landscape. As the field progresses, this compound is poised to contribute further to developments that benefit society and the environment, embodying the intersection of chemistry, technology, and sustainability.
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